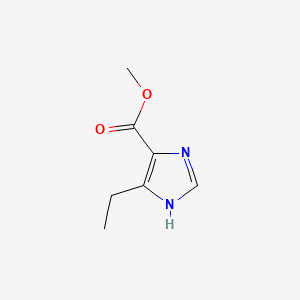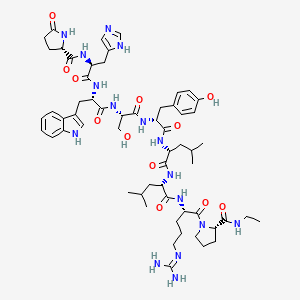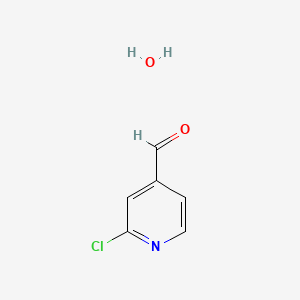
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid
Vue d'ensemble
Description
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentyloxy group. The unique structure of this compound makes it a valuable building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and advanced materials .
Analyse Biochimique
Biochemical Properties
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with proteins that have exposed hydroxyl groups, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interfering with metabolic enzymes, thereby altering metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit proteases by forming a covalent bond with the catalytic serine residue, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy can be influenced by factors such as storage conditions and the presence of stabilizing agents.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including off-target enzyme inhibition and disruption of normal cellular processes. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to symptoms such as organ damage and metabolic disturbances. Therefore, careful dosage optimization is crucial for its safe and effective use in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and proteases, affecting their activity and, consequently, the metabolic flux through various pathways . For example, its inhibition of kinases can alter signaling pathways that regulate metabolism, leading to changes in the levels of metabolites and energy production. Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of metabolites that may have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus if it interacts with nuclear proteins or to the mitochondria if it binds to mitochondrial enzymes. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in different cellular environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is known for its efficiency and selectivity, allowing for the precise introduction of the boronic acid group onto the pyridine ring.
Another method involves the halogen-metal exchange followed by borylation. . The reaction conditions for these methods are generally mild, making them suitable for a wide range of substrates.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques ensures the efficient and cost-effective production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is facilitated by the unique electronic properties of the boronic acid group, which allows for selective binding to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Pyridinylboronic acid
- Cyclopentylboronic acid
Uniqueness
Compared to similar compounds, (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid offers unique advantages due to its combined structural features. The presence of the cyclopentyloxy group enhances its lipophilicity, improving its ability to interact with hydrophobic targets. Additionally, the pyridine ring provides a versatile platform for further functionalization, making it a valuable tool in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
(6-cyclopentyloxypyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHERBYPQTFOPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671277 | |
| Record name | [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-91-1 | |
| Record name | [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


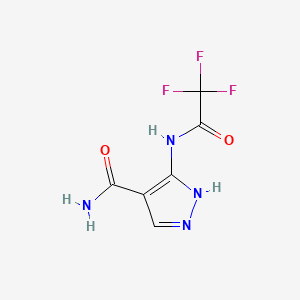

![4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B597257.png)
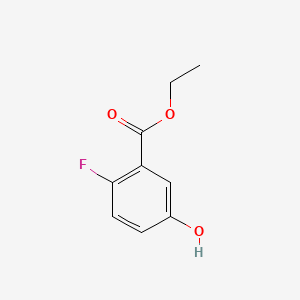

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)




